N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

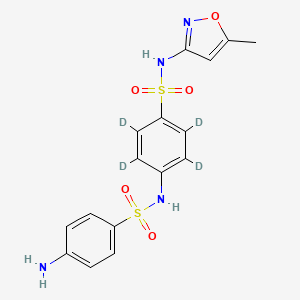

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is a deuterated analog of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling allows for more precise analytical studies, especially in mass spectrometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves several steps:

Starting Materials: The synthesis begins with 4-aminobenzenesulfonamide and sulfamethoxazole.

Deuteration: The deuterium atoms are introduced into the sulfamethoxazole moiety. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

Coupling Reaction: The deuterated sulfamethoxazole is then coupled with 4-aminobenzenesulfonamide under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents.

Automated Synthesis: Employing automated synthesis machines to ensure consistency and purity.

Purification: Utilizing advanced purification techniques such as chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 has several applications in scientific research:

Chemistry: Used as a standard in mass spectrometry for the analysis of sulfonamide compounds.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfonamide drugs.

Industry: Applied in the development of new analytical methods and quality control processes.

Mecanismo De Acción

The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 involves its interaction with specific molecular targets:

Enzyme Inhibition: It inhibits enzymes involved in the folic acid synthesis pathway, similar to other sulfonamide antibiotics.

Molecular Pathways: The compound interferes with the synthesis of dihydrofolic acid, thereby inhibiting bacterial growth.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole: The non-deuterated analog.

Sulfamethoxazole: A widely used sulfonamide antibiotic.

Sulfadiazine: Another sulfonamide antibiotic with similar properties.

Uniqueness

N-(4-Aminobenzenesulfonyl) Sulfamethoxazole-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements in research applications.

Actividad Biológica

N-(4-Aminobenzenesulfonyl) sulfamethoxazole-d4 is a deuterated derivative of sulfamethoxazole, a sulfonamide antibiotic. This compound is of interest in pharmacological research due to its potential biological activities, including antibacterial properties and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H8D4N3O3S. The deuteration (d4) indicates that four hydrogen atoms have been replaced with deuterium, which can influence the compound's pharmacokinetic properties without altering its biological activity significantly.

Antibacterial Activity

Sulfamethoxazole and its derivatives are primarily known for their antibacterial effects. The mechanism of action involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition leads to the disruption of nucleic acid synthesis in bacteria.

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Salmonella typhi | 32 µg/mL |

Research indicates that this compound exhibits varying degrees of antibacterial activity against different strains, with the most potent effects observed against Staphylococcus aureus.

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are important targets in pharmacology.

Table 2: Enzyme Inhibition Activity

The IC50 values indicate that this compound has significant inhibitory effects on these enzymes, suggesting its potential utility in treating conditions related to these enzymes' activities.

Case Studies

-

Study on Antibacterial Properties :

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various sulfonamide derivatives, including this compound, against common bacterial pathogens. The results highlighted its effectiveness against resistant strains of bacteria, emphasizing its relevance in developing new antibiotics for resistant infections . -

Enzyme Inhibition Research :

Another research effort focused on the enzyme inhibition capabilities of sulfonamide derivatives. The study found that this compound demonstrated strong AChE inhibition, suggesting potential applications in neurodegenerative diseases like Alzheimer’s .

Propiedades

IUPAC Name |

4-[(4-aminophenyl)sulfonylamino]-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20)/i4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBBWWPWOJYFE-DOGSKSIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)N)[2H])[2H])S(=O)(=O)NC3=NOC(=C3)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.